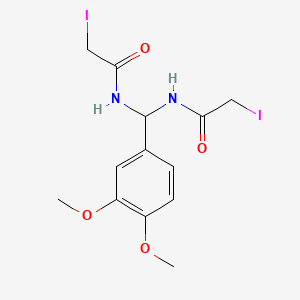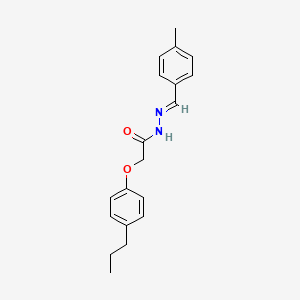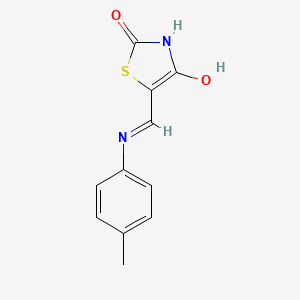
Tetraethylammonium tetrachlorocobaltate(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraethylammonium tetrachlorocobaltate(II) is a chemical compound with the molecular formula C16H40Cl4CoN2. It is a coordination complex where the cobalt ion is surrounded by four chloride ions and two tetraethylammonium cations. This compound is known for its unique properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraethylammonium tetrachlorocobaltate(II) can be synthesized through the reaction of cobalt(II) chloride with tetraethylammonium chloride in an aqueous solution. The reaction typically involves mixing equimolar amounts of the reactants and allowing the solution to crystallize. The resulting crystals are then filtered and dried to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for tetraethylammonium tetrachlorocobaltate(II) are not well-documented, the synthesis process in a laboratory setting can be scaled up for industrial purposes. This would involve optimizing the reaction conditions, such as temperature, concentration, and purification techniques, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Tetraethylammonium tetrachlorocobaltate(II) undergoes various chemical reactions, including:
Oxidation: The cobalt(II) ion can be oxidized to cobalt(III) under certain conditions.
Reduction: The compound can be reduced back to cobalt(II) from cobalt(III).
Substitution: Ligand substitution reactions can occur, where the chloride ions are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligands like ammonia or phosphines can be introduced to replace the chloride ions.
Major Products Formed
Oxidation: Cobalt(III) complexes.
Reduction: Cobalt(II) complexes.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Tetraethylammonium tetrachlorocobaltate(II) has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions and as a precursor for the synthesis of other cobalt complexes.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, particularly in the field of cancer research.
Industry: Utilized in the development of new materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of tetraethylammonium tetrachlorocobaltate(II) involves its ability to interact with various molecular targets. The cobalt ion can coordinate with different ligands, affecting the structure and function of the target molecules. This interaction can lead to changes in the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Bis(tetraethylammonium) tetrabromocobaltate(II): Similar structure but with bromide ions instead of chloride.
Tetraethylammonium tetrachlorozincate(II): Contains zinc instead of cobalt.
Tetraethylammonium tetrachloronickelate(II): Contains nickel instead of cobalt.
Uniqueness
Tetraethylammonium tetrachlorocobaltate(II) is unique due to the specific properties imparted by the cobalt ion, such as its magnetic and catalytic behavior. The presence of tetraethylammonium cations also influences the solubility and stability of the compound, making it distinct from other similar coordination complexes.
Properties
CAS No. |
6667-75-0 |
|---|---|
Molecular Formula |
C16H40Cl4CoN2 |
Molecular Weight |
461.2 g/mol |
IUPAC Name |
tetrachlorocobalt(2-);tetraethylazanium |
InChI |
InChI=1S/2C8H20N.4ClH.Co/c2*1-5-9(6-2,7-3)8-4;;;;;/h2*5-8H2,1-4H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
OWBMPSATBZDCOA-UHFFFAOYSA-J |
Canonical SMILES |
CC[N+](CC)(CC)CC.CC[N+](CC)(CC)CC.Cl[Co-2](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-3-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B11987992.png)
![2-[(3,6-Dichloro-2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11988007.png)
![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11988019.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11988025.png)

![2-chlorobenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B11988035.png)



![N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-2-fluoroacetamide](/img/structure/B11988054.png)
![5-Bromo-2-hydroxybenzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11988072.png)


